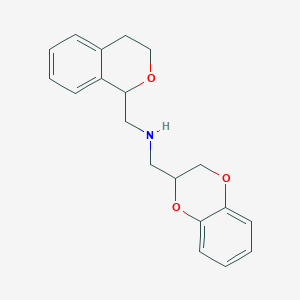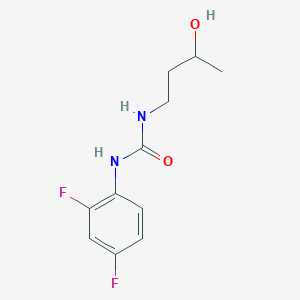![molecular formula C29H41AuClN2- B14886648 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) is a gold(I) complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and unique reactivity, making it a valuable catalyst in various chemical transformations. The presence of bulky isopropyl groups on the phenyl rings enhances its steric properties, contributing to its effectiveness in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) typically involves the reaction of the corresponding NHC ligand precursor with a gold(I) chloride source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the gold complex. The general reaction scheme can be represented as follows:
Preparation of NHC Ligand Precursor: The NHC ligand precursor is synthesized by reacting 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a base such as potassium tert-butoxide.
Formation of Gold Complex: The NHC ligand precursor is then reacted with gold(I) chloride (AuCl) in a suitable solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-25°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other NHC ligands.
Oxidative Addition: The gold(I) center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: Following oxidative addition, the complex can undergo reductive elimination to form new C-C or C-H bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dichloromethane or acetonitrile, using reagents such as phosphines or amines.
Oxidative Addition: Often performed in the presence of halogens (e.g., I2, Br2) or other electrophiles under mild conditions.
Reductive Elimination: Usually facilitated by heating or using reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield gold complexes with different ligands, while oxidative addition followed by reductive elimination can produce various organic compounds with new C-C or C-H bonds.
Applications De Recherche Scientifique
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions, C-H activation, and cyclization reactions.
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to interact with biological molecules and inhibit tumor growth.
Material Science: Employed in the synthesis of gold nanoparticles and other nanomaterials with unique optical and electronic properties.
Coordination Chemistry: Studied for its coordination behavior and ability to form stable complexes with various ligands.
Mécanisme D'action
The mechanism of action of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) involves the coordination of the NHC ligand to the gold(I) center, which stabilizes the complex and enhances its reactivity. The bulky isopropyl groups on the phenyl rings provide steric protection, preventing unwanted side reactions. The gold(I) center can undergo oxidative addition and reductive elimination, facilitating various catalytic processes. In medicinal applications, the compound can interact with biological targets, such as DNA or proteins, leading to the inhibition of cellular processes and potential anticancer effects.
Comparaison Avec Des Composés Similaires
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) can be compared with other similar gold(I) NHC complexes:
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): Similar structure but without the dimethyl groups on the imidazole ring, leading to different steric and electronic properties.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Features trimethylphenyl groups instead of diisopropylphenyl groups, affecting the steric bulk and reactivity.
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I): A copper(I) analog with similar ligand structure but different metal center, resulting in distinct catalytic properties.
The uniqueness of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) lies in its combination of steric protection and electronic properties, making it a versatile and effective catalyst in various chemical transformations.
Propriétés
Formule moléculaire |
C29H41AuClN2- |
|---|---|
Poids moléculaire |
650.1 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethyl-2H-imidazol-2-ide;chlorogold |
InChI |
InChI=1S/C29H41N2.Au.ClH/c1-18(2)24-13-11-14-25(19(3)4)28(24)30-17-31(23(10)22(30)9)29-26(20(5)6)15-12-16-27(29)21(7)8;;/h11-21H,1-10H3;;1H/q-1;+1;/p-1 |
Clé InChI |
PLEDIESLEFQYFG-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(N([CH-]N1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)C.Cl[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
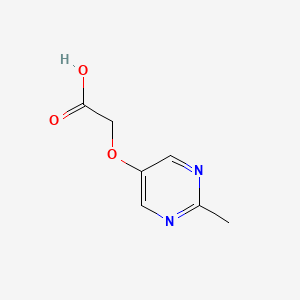

![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
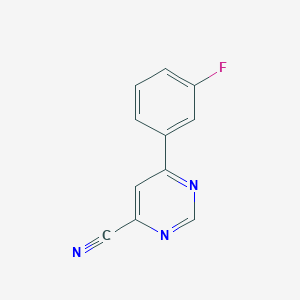
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
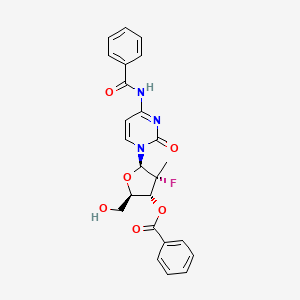
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
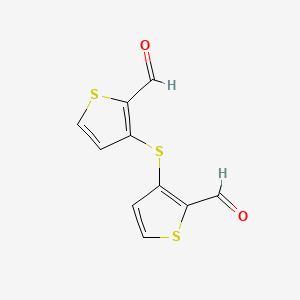
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
